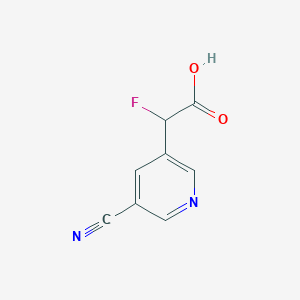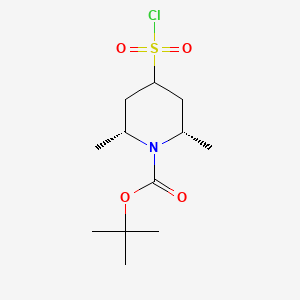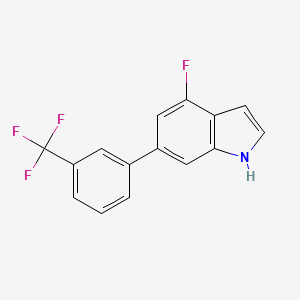
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction requires precise control of temperature and pH to ensure the formation of the desired triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
1,2,3-Triazole: Another triazole derivative with different nitrogen atom positions.
Thiadiazole: A related heterocyclic compound with sulfur and nitrogen atoms.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)7(9(13)14)8-11-10-6(3)12(8)4/h5,7H,1-4H3,(H,13,14) |
Clé InChI |
XVALGZSJWFEETO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
